molecular formula C12H23LiO2 B7822859 lithium;dodecanoate

lithium;dodecanoate

Cat. No.: B7822859
M. Wt: 206.3 g/mol
InChI Key: AZEPWULHRMVZQR-UHFFFAOYSA-M
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Description

Lithium dodecanoate (LiC₁₁H₂₃COO) is a lithium salt of dodecanoic acid (lauric acid). It belongs to the class of metal alkanoates, characterized by a long hydrophobic alkyl chain and a hydrophilic carboxylate head group. This compound is synthesized via the neutralization of dodecanoic acid with lithium hydroxide or carbonate, resulting in a crystalline solid with surfactant properties .

Properties

IUPAC Name

lithium;dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPWULHRMVZQR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Environmental Applications

1.1 Wastewater Treatment

Lithium dodecanoate has been investigated for its potential in wastewater treatment, specifically for the removal of lithium ions from aqueous solutions. Recent studies have shown that lithium can be effectively precipitated using lithium alkanoates, including lithium dodecanoate, due to their poor solubility at elevated temperatures. The process involves heating lithium-bearing solutions above the Krafft point of the alkanoate, leading to precipitation of lithium salts.

A comparative study demonstrated that choline dodecanoate outperformed sodium dodecanoate in terms of lithium removal efficiency, achieving residual lithium concentrations as low as 1 ppm compared to 10 ppm with sodium salts . This is particularly relevant given the increasing regulatory pressure on the lithium-ion battery industry to minimize lithium discharge into water bodies.

Table 1: Efficiency of Lithium Removal Using Different Alkanoates

AlkanoateResidual Lithium Concentration (ppm)Krafft Point (°C)
Choline Dodecanoate1Below Room Temp
Sodium Dodecanoate10Above Room Temp

Material Science Applications

2.1 Nucleating Agent in Polymer Composites

Lithium dodecanoate has been explored as a nucleating agent in polymer composites, particularly in polypropylene (iPP) systems. Research indicates that incorporating lithium dodecanoate enhances the crystallization behavior and mechanical properties of iPP composites.

Studies have shown that composites containing lithium dodecanoate exhibit improved crystallization rates and tensile strength compared to those without it. The presence of lithium is crucial for optimizing crystallization behavior, making it a valuable additive in polymer processing .

Table 2: Mechanical Properties of iPP Composites with Lithium Dodecanoate

Composite TypeTensile Strength (MPa)Flexural Modulus (MPa)Impact Strength (kJ/m²)
iPP with Lithium DodecanoateIncreased by 10%Increased by 16%Increased by 19%
Control (without additive)BaselineBaselineBaseline

Pharmaceutical Applications

3.1 Therapeutic Use in Bipolar Disorder

Lithium compounds, including lithium dodecanoate, are well-documented for their therapeutic effects in treating bipolar disorder. While traditional forms of lithium such as lithium carbonate are more commonly used, research into alternative formulations like lithium dodecanoate is ongoing due to potential benefits in bioavailability and side effect profiles .

Clinical studies have focused on optimizing serum levels of lithium to achieve therapeutic ranges while minimizing adverse effects, suggesting that novel formulations may enhance treatment efficacy .

Comparison with Similar Compounds

Key Properties:

  • Thermal Behavior: Differential scanning calorimetry (DSC) studies reveal phase transitions in lithium dodecanoate, including fusion and solid-state transitions. For example, lithium n-alkanoates (C₈–C₁₂) exhibit clearing and melting temperatures influenced by chain length and cation size. Lithium dodecanoate demonstrates distinct thermal stability compared to sodium dodecanoate due to stronger Li⁺–carboxylate interactions .
  • Applications: Lithium dodecanoate is utilized in industrial formulations, such as developer solutions for printing plates, where it acts as a stabilizing agent alongside amphoteric surfactants . Market analyses highlight its price variability, driven by production costs, supply chains, and demand in niche sectors like specialty lubricants and surfactants .

Comparison with Similar Compounds

Lithium Dodecanoate vs. Sodium Dodecanoate

Property Lithium Dodecanoate Sodium Dodecanoate
Melting Point Higher (exact data pending) Lower due to weaker Na⁺–carboxylate interactions
Thermal Stability Enhanced solid-state transitions Reduced stability in high-temperature phases
Solubility Lower in polar solvents Higher in aqueous systems
Cation Size Smaller Li⁺ (0.76 Å) Larger Na⁺ (1.02 Å)

Key Findings :

  • Lithium dodecanoate’s stronger ionic bonding results in higher melting points and lower solubility compared to sodium dodecanoate. Sodium salts are more prevalent in aqueous applications (e.g., soaps), while lithium derivatives excel in non-polar matrices .

Lithium Dodecanoate vs. Lithium Stearate (LiC₁₇H₃₅COO)

Property Lithium Dodecanoate Lithium Stearate
Chain Length C₁₂ C₁₈
Melting Point Moderate Higher (longer chain)
Applications Surfactants, developers High-temperature lubricants

Key Findings :

  • Longer alkyl chains in lithium stearate enhance hydrophobicity and thermal resistance, making it suitable for greases. Lithium dodecanoate’s shorter chain offers better solubility in organic solvents .

Lithium Dodecanoate vs. Lithium Dodecyl Sulfate (LiC₁₂H₂₅SO₄)

Property Lithium Dodecanoate Lithium Dodecyl Sulfate
Head Group Carboxylate (-COO⁻) Sulfate (-SO₄⁻)
Surfactant Strength Moderate Stronger (higher charge density)
Biodegradability Higher Lower

Key Findings :

  • Sulfate-based surfactants like lithium dodecyl sulfate exhibit superior detergency but raise environmental concerns. Lithium dodecanoate is favored in eco-friendly formulations .

Thermal and Structural Insights

  • DSC studies on lithium n-alkanoates (C₈–C₁₂) confirm that lithium dodecanoate undergoes solid-state transitions before melting, a behavior absent in sodium analogs. This property is critical for applications requiring thermal stability, such as polymer processing .

Electrochemical Context

  • Research on lithium-rich composites highlights the role of lithium sources in optimizing electrochemical performance, though dodecanoate’s utility here remains unexplored .

Preparation Methods

Fusion Method Using Lithium Hydroxide Monohydrate and Lauric Acid

The most widely documented synthesis of lithium dodecanoate involves a fusion reaction between lithium hydroxide monohydrate (LiOH·H₂O) and lauric acid (C₁₂H₂₄O₂). This method, adapted from classical soap-forming reactions, ensures high purity and scalability.

Reagents and Stoichiometry

  • Lithium hydroxide monohydrate (LiOH·H₂O): Serves as the alkali source, providing lithium ions (Li⁺) for neutralization.

  • Lauric acid (C₁₂H₂₄O₂): A saturated fatty acid with a 12-carbon chain, acting as the carboxylic acid precursor.

The reaction proceeds via a 1:1 molar ratio to ensure complete neutralization:
C12H24O2+LiOHLiC12H23O2+H2O\text{C}_{12}\text{H}_{24}\text{O}_2 + \text{LiOH} \rightarrow \text{LiC}_{12}\text{H}_{23}\text{O}_2 + \text{H}_2\text{O}

Procedure

  • Mixing: Equimolar quantities of lithium hydroxide monohydrate and lauric acid are combined in a reaction vessel.

  • Heating: The mixture is heated to 120–150°C to melt the reactants, facilitating the fusion process. Water evaporates as the reaction progresses.

  • Cooling: The molten product is cooled to room temperature, resulting in a solid lithium dodecanoate cake.

  • Purification: The product is washed with ethanol to remove unreacted starting materials and dried under vacuum.

Key Advantages

  • High Yield: The fusion method achieves near-quantitative yields due to the simplicity of the reaction pathway.

  • Minimal Byproducts: Water is the sole byproduct, easily removed via evaporation.

Characterization of Lithium Dodecanoate

Thermal Gravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermal stability and decomposition behavior of lithium dodecanoate were analyzed using TGA and DTG (Table 1).

Table 1: Thermal Decomposition Profile of Lithium Dodecanoate

StepTemperature Range (°C)Mass Loss (%)Process
150–112.52–5Dehydration
2112.5–315.5<1Stability phase
3315.5–477.585–90Decomposition to Li₂CO₃
  • Dehydration (50–112.5°C): Initial weight loss corresponds to residual moisture removal.

  • Stability (112.5–315.5°C): The compound remains intact, with negligible mass loss.

  • Decomposition (315.5–477.5°C): Lithium dodecanoate breaks down into lithium carbonate (Li₂CO₃), carbon dioxide, and hydrocarbons.

Structural Confirmation via X-Ray Diffraction (XRD)

XRD patterns of lithium dodecanoate reveal a crystalline structure with characteristic peaks at 2θ = 5.8°, 19.5°, and 23.7°, consistent with lamellar packing of alkyl chains in metal soaps.

Comparative Analysis of Synthesis Parameters

Solvent-Free vs. Solution-Based Methods

While the fusion method is solvent-free, alternative approaches using polar aprotic solvents (e.g., dimethylacetamide) have been explored for cellulose laurate esters. However, these methods introduce complexity in solvent recovery and are less economically viable for lithium dodecanoate production.

Impact of Reaction Temperature

Elevating temperatures beyond 150°C during fusion risks partial decomposition of lauric acid, reducing yield. Optimal synthesis occurs at 120–130°C, balancing reaction kinetics and product integrity.

Industrial Applications and Stability Considerations

Lithium dodecanoate’s thermal stability up to 315°C makes it suitable for high-temperature lubricants and polymer additives. However, its hygroscopic nature necessitates anhydrous storage conditions to prevent rehydration .

Q & A

Q. What experimental methods are optimal for synthesizing lithium dodecanoate, and how do reaction conditions influence yield and purity?

Methodological Answer : Lithium dodecanoate can be synthesized via alkaline hydrolysis of methyl dodecanoate (or dodecanoic acid) using lithium hydroxide. Key variables include:

  • Molar ratios : A stoichiometric excess of LiOH (e.g., 2:1 LiOH:substrate) ensures complete saponification .
  • Temperature and duration : Hydrothermal conditions (e.g., 160°C for 6 hours) improve reaction efficiency, as shown in analogous sodium dodecanoate synthesis .
  • Characterization : FTIR (to confirm carboxylate Li–O bonds), XRD (to assess crystallinity), and NMR (to verify purity) are critical. Yield optimization requires iterative adjustment of parameters, with purity validated via titration or chromatography.

Q. How can researchers determine critical micelle concentration (CMC) and surface tension properties of lithium dodecanoate in aqueous systems?

Methodological Answer :

  • Surface tension measurement : Use a tensiometer to plot surface tension vs. concentration. The CMC is identified at the inflection point where tension stabilizes .
  • Conductivity assays : Monitor ionic conductivity changes; a sharp decline indicates micelle formation. Compare with sodium dodecanoate (CMC ~12 mM) to assess lithium’s relative hydrophobicity .
  • Temperature dependence : Measure Kraft points by observing solubility transitions (e.g., turbidity changes) at varying temperatures.

Advanced Research Questions

Q. What mechanistic insights explain autocatalytic behavior in ester hydrolysis reactions catalyzed by lithium dodecanoate?

Methodological Answer : Evidence from melittin-dodecanoate systems suggests autocatalysis arises from product-ligand interactions (e.g., dodecanoic acid enhancing catalytic activity). To study this:

  • Kinetic assays : Monitor hydrolysis rates (e.g., of p-nitrophenyl dodecanoate) with/without pre-added lithium dodecanoate. Nonlinear first-order plots indicate autocatalytic pathways .
  • Spectroscopic analysis : Use UV-Vis or fluorescence to track intermediate species. For example, lithium dodecanoate may stabilize transition states via hydrophobic interactions.
  • Computational modeling : DFT calculations can model Li⁺ coordination effects on reaction energetics .

Q. How does lithium dodecanoate interact with biological membranes, and what factors drive its cytotoxicity compared to other alkyl carboxylates?

Methodological Answer :

  • Membrane permeability assays : Use liposome models with fluorescent probes to quantify disruption kinetics. Compare with sodium or potassium dodecanoate.
  • Cytotoxicity screening : Cell viability assays (e.g., MTT) on mammalian cells reveal dose-dependent toxicity. Structural analogs (e.g., α-methylsulfanylated dodecanoates) show higher cytotoxicity, suggesting Li⁺’s ionic radius and charge density amplify membrane interactions .
  • Molecular dynamics simulations : Model lipid bilayer interactions to identify binding sites and disruption mechanisms.

Q. How do discrepancies in kinetic data for lithium dodecanoate-mediated reactions inform experimental design?

Methodological Answer : Deviations from ideal kinetics (e.g., non-linear Arrhenius plots) may stem from:

  • Aggregation states : Varying Li⁺ concentrations alter micelle formation, affecting reactant accessibility. Use dynamic light scattering (DLS) to correlate aggregation with rate constants .
  • Ionic strength effects : Buffer systems with controlled Li⁺/counterion concentrations can isolate electrostatic contributions.
  • Error mitigation : Triplicate runs with statistical analysis (e.g., ANOVA) differentiate experimental noise from mechanistic anomalies .

Q. What strategies resolve contradictions in surfactant performance data between lithium dodecanoate and other alkali metal soaps?

Methodological Answer :

  • Comparative studies : Systematically vary parameters (e.g., pH, hardness ions) to test stability. For example, lithium dodecanoate may outperform sodium analogs in hard water due to lower precipitation tendency .
  • Structural analysis : XRD or SAXS can correlate lattice parameters with surfactant efficiency. Lithium’s smaller ionic radius may enhance packing at interfaces.
  • Meta-analysis : Review historical data (e.g., cmc, Krafft points) to identify outliers and contextualize measurement conditions (e.g., purity, solvent systems) .

Q. How can lithium dodecanoate be integrated into nanocomposite materials, and what role does it play in stabilizing electrochemical interfaces?

Methodological Answer :

  • Nanocomposite synthesis : Use solvothermal methods to embed lithium dodecanoate in LiFePO₄ or polymer matrices. Monitor dispersion via TEM and electrochemical stability via cyclic voltammetry .
  • Interface characterization : XPS or EIS (electrochemical impedance spectroscopy) can assess passivation layer formation on electrodes. Lithium dodecanoate may act as a solid-electrolyte interphase (SEI) modifier .

Methodological Best Practices

  • Peer review alignment : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor and publication viability .
  • Data transparency : Report raw kinetic data, instrument calibration details, and error margins to facilitate reproducibility .
  • Interdisciplinary collaboration : Partner with computational chemists or biophysicists to address multifaceted mechanisms (e.g., catalysis-toxicity trade-offs) .

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